molecular formula C15H12O B1270420 4'-Benzyloxyphenyl acetylene CAS No. 84284-70-8

4'-Benzyloxyphenyl acetylene

Cat. No. B1270420
CAS RN: 84284-70-8
M. Wt: 208.25 g/mol
InChI Key: XQHAOXRZNLCKJO-UHFFFAOYSA-N
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Description

4-Benzyloxyphenyl acetylene is an organic compound containing the functional group of a benzyloxy group and an acetylene group. It is one of the most widely used building blocks in organic synthesis due to its versatility and reactivity. It has a wide range of applications in the field of materials science, medicinal chemistry, and biochemistry.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future of acetylene-based compounds like 4’-Benzyloxyphenyl acetylene lies in the transition from acetylene production technologies that produce substantial amounts of greenhouse gases to low-carbon or carbon-free natural gas and coal plasmochemical processes using energy generated by renewable sources .

Mechanism of Action

Mode of Action

It is known that acetylene compounds can participate in various chemical reactions, suggesting that 4’-benzyloxyphenyl acetylene may interact with its targets through covalent bonding or other types of chemical interactions .

Pharmacokinetics

The compound’s metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes and transporters .

Result of Action

The molecular and cellular effects of 4’-Benzyloxyphenyl acetylene’s action are not well-documented. As an organic compound, it may interact with various cellular components, potentially leading to changes in cellular function. More research is needed to understand the specific effects of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4’-Benzyloxyphenyl acetylene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets. Moreover, the compound’s efficacy may be influenced by the physiological environment, including the presence of binding proteins, the state of target cells, and individual variations in metabolism .

properties

IUPAC Name

1-ethynyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,3-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHAOXRZNLCKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363422
Record name 4'-Benzyloxyphenyl acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84284-70-8
Record name 4'-Benzyloxyphenyl acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84284-70-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-benzyloxy iodobenzene (193 g, 0.625 mol), ethynyl-trimethyl-silane (75 g, 0.76 mol), Cul (2 g, 10.5 mmol) and Pd(PPh3)2Cl2 (1 g, 1.0 mmol) were added to diethylamine (880 mL) at 0° C. The reaction mixture was warmed to 25° C. and then stirred for 6 h. The reaction mixture was concentrated and partitioned in H2O/ethyl acetate (100 mL/100 mL). The reaction mixture was further extracted with ethyl acetate (300 mL×2). The combined organic layers were washed by water (300 mL), dried over MgSO4 and concentrated in vacuo. The crude product was dissolved in methanol (400 mL) and was stirred with KOH (28 g, 0.5 mol) for 1 h at 25° C. Concentration and purification by silica gel column chromatograph (5% ethyl acetate/Hexane) yielded 4-benzyloxy phenyl acetylene as liquid.
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
880 mL
Type
solvent
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium carbonate (11.1 g, 80.5 mmol) was added to a solution of the (4-benzyloxy-phenylethynyl)trimethylsilane 101 (13, from above) in methanol (70 mL). The mixture stirred at room temperature for 16 h and was partitioned between ethyl acetate and water. The aqueous phase was separated and extracted with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated to afford a dark brown solid. This material was purified via column chromatography (eluting with 0-5% ethyl acetate-hexane) to afford 1-benzyloxy-4-ethynyl-benzene 102a as an off-white solid.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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